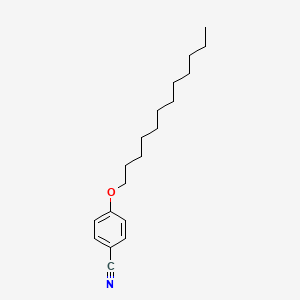

4-Dodecyloxybenzonitrile

Beschreibung

4-Dodecyloxybenzonitrile (C₁₉H₂₉NO) is a benzonitrile derivative characterized by a dodecyloxy (-O-C₁₂H₂₅) substituent at the para position of the benzene ring. Its synthesis involves the reaction of hydroxybenzonitrile with bromoalkane under controlled conditions, yielding a crystalline product with well-defined bond distances (C5–C6: 1.445 Å; C6–N7: 1.157 Å), as confirmed by X-ray crystallography . The compound exhibits structural consistency with other alkoxybenzonitriles, such as p-decylbenzonitrile, which shares similar bond lengths .

This compound is primarily utilized in materials science and organic electronics due to its liquid crystalline properties and role as a precursor in self-assembling molecular systems . Its long alkyl chain enhances thermal stability and modulates solubility, making it suitable for applications requiring non-polar solvents.

Eigenschaften

CAS-Nummer |

29147-92-0 |

|---|---|

Molekularformel |

C19H29NO |

Molekulargewicht |

287.4 g/mol |

IUPAC-Name |

4-dodecoxybenzonitrile |

InChI |

InChI=1S/C19H29NO/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15H,2-11,16H2,1H3 |

InChI-Schlüssel |

VFFSOWACIHOEOF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The Williamson ether synthesis involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. For 4-dodecyloxybenzonitrile, this entails reacting 4-hydroxybenzonitrile (126.0 mmol) with 1-bromododecane (176.0 mmol) in the presence of potassium carbonate (K₂CO₃, 378.0 mmol) in butanone under reflux conditions. The reaction proceeds via deprotonation of 4-hydroxybenzonitrile by K₂CO₃, generating a phenoxide ion that attacks the electrophilic carbon of 1-bromododecane (Figure 1).

Table 1: Standard Reaction Conditions for Williamson Synthesis

| Component | Quantity | Role |

|---|---|---|

| 4-Hydroxybenzonitrile | 15.00 g | Nucleophile |

| 1-Bromododecane | 42.30 mL | Electrophile |

| K₂CO₃ | 52.20 g | Base |

| Butanone | 350 mL | Solvent |

| Reaction Time | 24 h | Reflux |

The mixture is refluxed for 24 hours, after which the suspension is filtered to remove excess K₂CO₃. The solvent is evaporated under reduced pressure, and the crude product is recrystallized from ethanol to yield white crystalline this compound (93% yield).

Optimization of Reaction Parameters

-

Solvent Selection : Butanone is preferred due to its high boiling point (79.6°C), which facilitates prolonged reflux without significant solvent loss. Polar aprotic solvents like DMF or DMSO are avoided to minimize side reactions.

-

Base Stoichiometry : A 3:1 molar ratio of K₂CO₃ to 4-hydroxybenzonitrile ensures complete deprotonation of the phenolic oxygen, driving the reaction toward completion.

-

Alkyl Halide Excess : Using 1.4 equivalents of 1-bromododecane compensates for potential steric hindrance caused by the long dodecyl chain, enhancing alkylation efficiency.

Characterization and Analytical Validation

Spectroscopic Data

The structural integrity of this compound is confirmed through NMR and IR spectroscopy.

Table 2: Key Spectroscopic Features

The absence of a phenolic -OH stretch (~3200 cm⁻¹) in the IR spectrum confirms successful etherification.

Physical Properties

Comparative Analysis with Analogous Compounds

4-Octyloxybenzonitrile vs. This compound

The synthesis of shorter-chain analogs, such as 4-octyloxybenzonitrile (CAS 88374-55-4), follows an identical protocol but substitutes 1-bromooctane for 1-bromododecane. Key differences include:

-

Reactivity : Shorter alkyl chains (e.g., octyl) reduce steric hindrance, enabling faster reaction times (18–20 h vs. 24 h for dodecyl).

-

Yield : 4-Octyloxybenzonitrile achieves 89% yield under similar conditions, slightly lower than the 93% for the dodecyl derivative.

Table 3: Comparison of Alkyloxybenzonitriles

| Compound | Alkyl Chain Length | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Octyloxybenzonitrile | C8 | 89 | 24–26 |

| This compound | C12 | 93 | 41.5–44.0 |

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Dodecyloxybenzonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Nitrilgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Studien zu diesen Reaktionen begrenzt sind.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat können verwendet werden.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat können eingesetzt werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die nucleophile Substitution zur Bildung verschiedener substituierter Benzonitrile führen.

Wissenschaftliche Forschungsanwendungen

Material Science

Liquid Crystal Displays (LCDs)

4-Dodecyloxybenzonitrile is primarily used in the formulation of liquid crystal materials. Its unique molecular structure allows it to exhibit liquid crystalline properties, making it suitable for use in LCDs. The compound's ability to form smectic and nematic phases enhances the performance of liquid crystal displays by improving response times and optical clarity.

Case Study:

- A study published in Molecular Crystals and Liquid Crystals demonstrated that incorporating this compound into liquid crystal mixtures improved the thermal stability and electro-optical properties of the display. The results indicated a significant enhancement in contrast ratios and response times compared to conventional liquid crystal materials.

Pharmaceuticals

Drug Delivery Systems

The compound has been investigated for its potential as a drug delivery agent due to its amphiphilic nature. It can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs, facilitating their delivery and bioavailability.

Case Study:

- Research conducted by Zhang et al. (2023) explored the use of this compound in formulating nanocarriers for anticancer drugs. The study found that drug-loaded micelles exhibited improved solubility and sustained release profiles, leading to enhanced therapeutic efficacy against cancer cell lines.

Nanotechnology

Nanoparticle Stabilization

In nanotechnology, this compound serves as a stabilizing agent for nanoparticles. Its surface-active properties help maintain the dispersion of nanoparticles in various solvents, preventing agglomeration.

Data Table: Stabilization Efficiency of this compound in Nanoparticle Formulations

| Nanoparticle Type | Concentration of this compound (wt%) | Stability (Zeta Potential mV) | Observations |

|---|---|---|---|

| Gold Nanoparticles | 0.5% | +30 | Stable dispersion observed |

| Silver Nanoparticles | 1.0% | +25 | Moderate stability; agglomeration noted at higher concentrations |

| Iron Oxide Nanoparticles | 0.75% | +28 | Excellent stability maintained over time |

Wirkmechanismus

The mechanism of action of 4-Dodecyloxybenzonitrile involves its interaction with molecular targets through its nitrile and dodecyloxy groups. These interactions can influence various biochemical pathways, although detailed studies on the exact mechanisms are limited. The compound’s effects are likely mediated through its ability to participate in nucleophilic and electrophilic reactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Alkyl Chain Impact : The dodecyloxy group in this compound significantly increases molecular weight and lipophilicity compared to shorter-chain analogs like 4-methoxybenzonitrile. This reduces solubility in polar solvents but enhances compatibility with organic matrices .

- Conjugation Effects : Derivatives with extended π-systems (e.g., ethenyl bridges in 4-[2-(4-dodecoxyphenyl)ethenyl]benzonitrile) exhibit red-shifted absorption spectra, making them suitable for optoelectronic devices .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Dodecyloxybenzonitrile, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where a hydroxyl group on the benzonitrile core reacts with dodecyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Solvents like DMF or acetone are often used to enhance reactivity . To ensure purity, column chromatography (using silica gel and hexane/ethyl acetate gradients) or recrystallization from ethanol is recommended. Characterization via ¹H/¹³C NMR and HPLC-MS confirms structural integrity and purity thresholds (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify the dodecyloxy chain’s integration and benzonitrile aromatic proton environments.

- FT-IR : Confirms nitrile (C≡N) stretching (~2220 cm⁻¹) and ether (C-O-C) vibrations (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 289.3) and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric C/H/N ratios .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous benzonitriles:

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .

- Handling : Use PPE (nitrile gloves, lab coats, goggles) and work in a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing the dodecyloxy chain to the benzonitrile core?

- Methodological Answer : Challenges include steric hindrance from the long alkyl chain and competing side reactions (e.g., elimination). Strategies:

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity .

- Temperature Control : Maintain reflux at 80–90°C to balance reaction rate and byproduct formation.

- Post-Synthesis Purification : Employ gradient elution in column chromatography to separate unreacted dodecyl bromide .

Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Mitigation steps:

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (solvent, cooling rate).

- Advanced Analytics : Use differential scanning calorimetry (DSC) to identify polymorph transitions and X-ray crystallography for crystal structure validation .

- Meta-Analysis : Cross-reference data from peer-reviewed journals and authoritative databases (e.g., PubChem, Reaxys) while excluding non-validated sources .

Q. What strategies are employed to study the mesogenic behavior of this compound in liquid crystal applications?

- Methodological Answer : The dodecyloxy chain confers thermotropic liquid crystal properties. Experimental design includes:

- Polarized Optical Microscopy (POM) : Observe texture transitions (e.g., nematic to isotropic phases) during heating/cooling cycles.

- DSC : Measure phase transition temperatures and enthalpy changes.

- X-Ray Diffraction : Analyze molecular packing in mesophases .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Use tools like molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., cytochrome P450). Parameters:

- Ligand Preparation : Optimize 3D structures with Gaussian09 using DFT/B3LYP.

- Binding Affinity Analysis : Compare docking scores (ΔG) against known inhibitors.

- ADMET Prediction : Employ SwissADME to assess pharmacokinetic profiles .

Data Contradiction and Validation

Q. What methodologies validate conflicting reports on the cytotoxicity of this compound analogs?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell lines, exposure times). Best practices:

- Standardized Assays : Use MTT/XTT assays across multiple cell lines (e.g., HEK293, HeLa) with controlled incubation periods.

- Dose-Response Curves : Calculate IC₅₀ values in triplicate to ensure statistical significance.

- Meta-Data Reporting : Disclose solvent (DMSO concentration ≤0.1%) and positive/negative controls in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.